Cas no 1807275-64-4 (4,5-Difluoronicotinonitrile)

4,5-Difluoronicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 4,5-Difluoronicotinonitrile
-
- インチ: 1S/C6H2F2N2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H
- InChIKey: XHEUATFQXCSFTN-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CN=CC=1C#N)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 162
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 36.7
4,5-Difluoronicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029008902-250mg |
4,5-Difluoronicotinonitrile |
1807275-64-4 | 95% | 250mg |
$1,009.40 | 2022-03-31 | |
Alichem | A029008902-1g |
4,5-Difluoronicotinonitrile |
1807275-64-4 | 95% | 1g |
$2,923.95 | 2022-03-31 |
4,5-Difluoronicotinonitrile 関連文献
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
4,5-Difluoronicotinonitrileに関する追加情報
Recent Advances in the Study of 4,5-Difluoronicotinonitrile (CAS: 1807275-64-4) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 4,5-Difluoronicotinonitrile (CAS: 1807275-64-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery. The following sections provide a comprehensive overview of recent studies, highlighting key methodologies, results, and implications for future research.
Recent studies have demonstrated that 4,5-Difluoronicotinonitrile serves as a versatile intermediate in the synthesis of fluorinated heterocycles, which are increasingly important in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry detailed an efficient synthetic route for this compound, emphasizing its role in the development of kinase inhibitors. The researchers employed a multi-step protocol involving palladium-catalyzed cross-coupling reactions, achieving a high yield of 4,5-Difluoronicotinonitrile with excellent purity. This advancement addresses previous challenges in scalability and reproducibility, paving the way for broader applications in drug development.
In addition to its synthetic utility, 4,5-Difluoronicotinonitrile has shown promising biological activity in preclinical models. A recent Nature Chemical Biology publication reported its inhibitory effects on specific protein kinases involved in inflammatory pathways. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action. Notably, 4,5-Difluoronicotinonitrile exhibited selective inhibition of kinase targets with minimal off-target effects, suggesting its potential as a lead compound for anti-inflammatory therapeutics. These findings are particularly relevant given the growing need for targeted therapies with reduced side effects.
Further investigations into the pharmacokinetic properties of 4,5-Difluoronicotinonitrile have also been conducted. A 2024 study in Drug Metabolism and Disposition explored its metabolic stability and bioavailability in rodent models. The results indicated favorable absorption and distribution profiles, with moderate hepatic clearance. These data support the compound's suitability for further optimization and clinical translation. However, the study also identified potential metabolic liabilities, such as cytochrome P450-mediated oxidation, which may require structural modifications to enhance its drug-like properties.
Beyond its direct therapeutic applications, 4,5-Difluoronicotinonitrile has been investigated as a tool compound in chemical biology. Researchers have leveraged its fluorinated scaffold to design fluorescent probes for studying enzyme dynamics in real time. A 2023 ACS Chemical Biology study demonstrated the use of 4,5-Difluoronicotinonitrile-based probes to monitor kinase activity in live cells, offering new insights into cellular signaling pathways. This application underscores the compound's dual utility as both a therapeutic agent and a research tool.
In conclusion, recent research on 4,5-Difluoronicotinonitrile (CAS: 1807275-64-4) highlights its multifaceted role in chemical biology and pharmaceutical development. Advances in synthetic methodologies, coupled with its promising biological activity and pharmacokinetic properties, position this compound as a valuable asset in drug discovery. Future studies should focus on optimizing its structure for enhanced efficacy and safety, as well as exploring its potential in novel therapeutic areas. The continued investigation of 4,5-Difluoronicotinonitrile is expected to yield significant contributions to the field, particularly in the design of next-generation kinase inhibitors and chemical probes.
1807275-64-4 (4,5-Difluoronicotinonitrile) 関連製品
- 34848-65-2(2-(2-Acetyl-4-fluorophenoxy)acetic acid)
- 1060817-77-7(3-(2-Furylmethyl)thio-1-propanamine)
- 1955561-94-0(2-(4-methoxycyclohexyl)-2-(trimethylsilyl)oxypropanenitrile, Mixture of diastereomers)
- 2171722-53-3(3-{(benzyloxy)carbonylamino}-3-(oxan-2-yl)propanoic acid)
- 743452-51-9(4-tert-butyl-N-(2-chloroacetyl)benzamide)
- 886362-06-7(N-Boc-N-methyl-4-chloroanthranilic Acid)
- 1805383-12-3(Ethyl 3-(aminomethyl)-5-bromo-4-(difluoromethyl)pyridine-2-acetate)
- 906161-87-3(2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide)
- 2320535-49-5(methyl N-(4-{4-(oxolan-3-yl)-1,4-diazepan-1-ylsulfonyl}phenyl)carbamate)
- 2309538-33-6(1-methyl-3-(1,4-oxazepane-4-carbonyl)-1H-indole)




